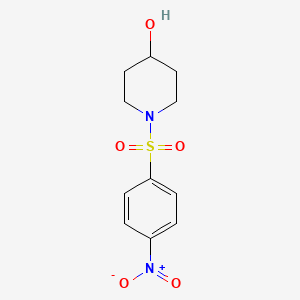

1-(4-Nitrophenylsulfonyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O5S |

|---|---|

Molecular Weight |

286.31 g/mol |

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperidin-4-ol |

InChI |

InChI=1S/C11H14N2O5S/c14-10-5-7-12(8-6-10)19(17,18)11-3-1-9(2-4-11)13(15)16/h1-4,10,14H,5-8H2 |

InChI Key |

WLQNXAVDDJBZPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies Towards 1 4 Nitrophenylsulfonyl Piperidin 4 Ol and Analogues

Strategies for N-Sulfonylation of Piperidin-4-ol Precursors

The most direct route to 1-(4-nitrophenylsulfonyl)piperidin-4-ol involves the reaction of piperidin-4-ol with a suitable 4-nitrophenylsulfonylating agent. This approach is contingent on the availability of the piperidin-4-ol starting material.

Optimization of Reaction Conditions for Selective N-Sulfonylation

The reaction between piperidin-4-ol and 4-nitrobenzenesulfonyl chloride is a standard method for the synthesis of the target compound. The optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters that are often varied include the choice of base, solvent, and reaction temperature.

A variety of bases can be employed to neutralize the hydrochloric acid generated during the reaction. These include organic bases such as triethylamine (B128534) (TEA) and pyridine (B92270), as well as inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the formation of byproducts.

The solvent system is another critical factor. Dichloromethane (DCM), chloroform (B151607) (CHCl₃), and tetrahydrofuran (B95107) (THF) are commonly used aprotic solvents that are effective in dissolving the reactants. The polarity of the solvent can affect the reaction kinetics.

The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. Lower temperatures are often preferred to control the exothermic nature of the reaction and minimize the formation of impurities.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 0 to rt | High |

| 2 | Pyridine | Chloroform | rt | Good |

| 3 | Sodium Carbonate | Tetrahydrofuran/Water | rt | Moderate to High |

| 4 | Potassium Carbonate | Acetone | Reflux | Good |

This table presents a generalized summary of common conditions for N-sulfonylation reactions. Yields are qualitative and can vary based on specific substrate and reaction scale.

Investigation of Alternative Sulfonylating Agents for the 4-Nitrophenyl Moiety

While 4-nitrobenzenesulfonyl chloride is the most common reagent, other sulfonylating agents can also be employed to introduce the 4-nitrophenylsulfonyl group. These alternatives may offer advantages in terms of reactivity, selectivity, or ease of handling.

4-Nitrobenzenesulfonyl fluoride is a potential alternative to the corresponding sulfonyl chloride. Sulfonyl fluorides are often more stable and less prone to hydrolysis than sulfonyl chlorides. cymitquimica.comsigmaaldrich.comchemicalbook.com Their reactivity towards amines can be modulated by the reaction conditions, providing a handle for selective sulfonylation.

4-Nitrobenzenesulfonic anhydride (B1165640) is another powerful sulfonylating agent. Anhydrides are generally more reactive than sulfonyl chlorides and can often drive reactions to completion under milder conditions.

In some modern synthetic approaches, sulfonamides can be generated from sulfonic acids directly, avoiding the need to prepare the sulfonyl chloride first. nih.gov For instance, coupling agents can be used to activate the sulfonic acid for reaction with an amine.

Functionalization Approaches at the Piperidine (B6355638) C4 Position (Hydroxyl Group Introduction)

An alternative synthetic strategy involves the introduction of the hydroxyl group at the C4 position of a pre-formed N-(4-nitrophenylsulfonyl)piperidine ring. This is most commonly achieved by the reduction of the corresponding N-(4-nitrophenylsulfonyl)piperidin-4-one.

Strategies for Stereoselective Hydroxyl Group Incorporation

The reduction of N-(4-nitrophenylsulfonyl)piperidin-4-one can lead to the formation of two diastereomers: the cis and trans isomers, depending on the orientation of the hydroxyl group relative to the substituents on the piperidine ring. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less sterically hindered face, leading to the formation of the axial alcohol. In contrast, smaller reducing agents, like sodium borohydride (B1222165) (NaBH₄), can approach from either face, often resulting in a mixture of isomers, with the equatorial alcohol typically predominating due to thermodynamic stability.

The nature of the N-substituent, in this case, the bulky 4-nitrophenylsulfonyl group, can also influence the stereoselectivity of the reduction by affecting the conformational equilibrium of the piperidine ring.

| Reducing Agent | Predominant Isomer | Rationale |

| Sodium Borohydride (NaBH₄) | Equatorial (trans) | Thermodynamic control |

| Lithium Aluminum Hydride (LiAlH₄) | Equatorial (trans) | Thermodynamic control |

| L-Selectride® | Axial (cis) | Steric approach control |

| K-Selectride® | Axial (cis) | Steric approach control |

The cis/trans nomenclature is relative to a potential substituent at another position on the piperidine ring. In the case of an unsubstituted piperidine ring, this refers to the relative orientation of the hydroxyl group to the plane of the ring.

Enantioselective Synthesis of Piperidinol Derivatives

The synthesis of enantiomerically pure piperidin-4-ol derivatives is of significant interest for the development of chiral drugs. Several strategies have been developed to achieve enantioselective synthesis.

One approach involves the asymmetric reduction of a prochiral N-protected piperidin-4-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. For example, the use of a chiral catalyst in the presence of a hydrogen source can lead to the formation of one enantiomer of the alcohol in excess.

Another strategy relies on the use of chiral starting materials. For instance, a chiral amine can be used in a multi-step synthesis to construct the piperidine ring with a defined stereochemistry at the C4 position. nih.gov

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of piperidin-4-ol derivatives, providing access to the individual enantiomers.

Preparation of Advanced Intermediates for this compound

The synthesis of this compound often proceeds through key intermediates, with N-protected piperidin-4-ones being particularly important. The protecting group on the nitrogen atom allows for various chemical transformations to be carried out on the piperidine ring before its removal and subsequent sulfonylation.

Commonly used N-protecting groups for this purpose include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group depends on its stability under the desired reaction conditions and the ease of its removal.

The synthesis of these N-protected piperidin-4-ones typically starts from 4-piperidone (B1582916) hydrochloride. chemicalbook.comwikipedia.org The free base is generated and then reacted with the appropriate chloroformate or anhydride to introduce the protecting group.

| Protecting Group | Reagent | Typical Conditions |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), Solvent (e.g., THF/H₂O) chemicalbook.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) |

Once the N-protected piperidin-4-one is synthesized, it can be reduced to the corresponding N-protected piperidin-4-ol. Subsequent deprotection of the nitrogen atom, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride, yields the final product, this compound.

Convergent and Linear Synthesis Pathways for Target Compound and Analogues

The synthesis of this compound and its analogues can be efficiently achieved through both linear and convergent strategies. These methodologies allow for the systematic construction of the target molecule and the introduction of structural variations to create a library of related compounds.

A common and direct linear synthesis approach involves the reaction of a pre-existing piperidine core with a suitable sulfonyl chloride. For the target compound, this compound, this is typically achieved by the sulfonylation of piperidin-4-ol. This reaction proceeds by nucleophilic attack of the secondary amine of the piperidine ring on the sulfur atom of 4-nitrobenzenesulfonyl chloride, usually in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. This method is straightforward and widely used for the preparation of N-sulfonylated piperidines and related cyclic amines. nih.gov For example, a similar strategy was employed to synthesize 1-(bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine, where 1-(bis(4-fluorophenyl)methyl)piperazine was reacted with 4-nitrobenzenesulfonyl chloride. nih.gov

This final coupling step can also be viewed as the concluding reaction in a convergent synthesis. In a convergent approach, the two key fragments—the piperidin-4-ol ring and the 4-nitrophenylsulfonyl moiety—are synthesized separately and then joined. The synthesis of the piperidin-4-ol core can start from simpler precursors. For instance, 4-(4-chlorophenyl)piperidin-4-ol (B141385) is a known intermediate for various pharmaceuticals and can be synthesized from precursors like 1-benzyl-4-(4-chlorophenyl)-4-piperidinol via debenzylation using a palladium-carbon catalyst and hydrogen. chemicalbook.comresearchgate.net The synthesis of diverse piperidinol analogues often involves the ring-opening of epoxides with a suitable piperidine derivative. nih.gov This modularity allows for the creation of various substituted piperidinol precursors that can then be reacted with 4-nitrobenzenesulfonyl chloride to yield a range of analogues.

The synthesis of analogues can be further expanded by modifying the piperidine core or the sulfonyl chloride. For instance, starting with different 4-substituted piperidines allows for the introduction of various functionalities at the 4-position. researchgate.netnih.gov An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for several analgesics, was developed starting from 1-benzylpiperidin-4-one, showcasing a multi-step linear synthesis to build a complex piperidine scaffold before a final coupling or deprotection step. researchgate.net

The table below summarizes synthetic approaches for analogues, illustrating the combination of different piperidine/piperazine cores with sulfonyl chlorides.

| Core Reactant | Coupling Partner | Base/Catalyst | Resulting Analogue Class | Synthesis Type |

|---|---|---|---|---|

| Piperidin-4-ol | 4-Nitrobenzenesulfonyl chloride | Pyridine or Triethylamine | N-(4-Nitrophenylsulfonyl)piperidin-4-ols | Linear/Convergent |

| 1-(Bis(4-fluorophenyl)methyl) piperazine | 4-Nitrobenzenesulfonyl chloride | DIPEA | N-(4-Nitrophenylsulfonyl)piperazines nih.gov | Linear/Convergent |

| 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | Substituted Aryl Epoxides | Cesium Carbonate | 1-Substituted-4-Aryl-Piperidin-4-ols nih.gov | Convergent |

| 1-Benzylpiperidin-4-one | Aniline, HCN (Strecker reaction) | N/A | Functionalized Piperidines researchgate.net | Linear |

Diversity-Oriented Synthesis (DOS) Methodologies Applied to Piperidine Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules, which is particularly valuable in drug discovery. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis (TOS), which aims to produce a single, specific molecule, DOS focuses on generating molecular diversity to explore chemical space efficiently. cam.ac.uk The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs, making it an important target for DOS methodologies. digitellinc.com A key goal in DOS is to achieve scaffold diversity, which involves varying the core molecular framework to produce molecules with distinct shapes and properties. cam.ac.uk

Several DOS strategies have been successfully applied to the synthesis of piperidine libraries. One notable approach is Anion Relay Chemistry (ARC). nih.gov A general protocol for the DOS of 2,4,6-trisubstituted piperidines has been designed using a modular Type II ARC tactic. nih.govnih.gov This strategy allows for the construction of all possible stereoisomers of the target piperidine scaffold through a sequence involving multicomponent coupling, intramolecular SN2 cyclization, and subsequent chemical modifications. nih.gov

Another widely used DOS algorithm is the build/couple/pair (B/C/P) strategy. cam.ac.uk This approach involves synthesizing a set of building blocks (build phase), combining them through various reactions (couple phase), and then cyclizing or further reacting the products to create diverse scaffolds (pair phase). This strategy can be enhanced by using multidimensional coupling, where the linking motif itself introduces an element of diversity. cam.ac.uk Such approaches are well-suited for creating libraries of piperidine-containing macrocycles and other complex architectures.

Other innovative methods for generating piperidine diversity include various cyclization cascades. mdpi.com For example, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes via intramolecular radical cyclization. mdpi.com Similarly, gold(I)-catalyzed intramolecular dearomatization/cyclization and the intramolecular amination of methoxyamine-containing boronic esters represent modern methods for constructing diverse piperidine cores. mdpi.com These complexity-generating reactions are central to DOS, enabling the rapid assembly of intricate molecular scaffolds from simpler starting materials. cam.ac.uk

The table below outlines some DOS methodologies applicable to piperidine scaffolds.

| DOS Methodology | Key Principle | Application to Piperidines | Reference |

|---|---|---|---|

| Anion Relay Chemistry (ARC) | Iterative multicomponent union protocols to build complex carbon chains. | Validated for the synthesis of all stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov | nih.govnih.gov |

| Build/Couple/Pair (B/C/P) | Systematic combination of building blocks followed by pairing reactions to create scaffold diversity. | Used to generate diverse libraries of macrocycles and other complex molecules incorporating piperidine units. cam.ac.uk | cam.ac.uk |

| Intramolecular Radical Cyclization | Radical-initiated cascade reactions of enynes to form complex ring systems. | Synthesis of polysubstituted alkylidene piperidines from 1,6-enynes. mdpi.com | mdpi.com |

| Transition Metal Catalysis | Metal-catalyzed cyclization and dearomatization reactions. | Gold(I)-catalyzed intramolecular dearomatization/cyclization for piperidine synthesis. mdpi.com | mdpi.com |

Structural Characterization and Elucidation of 1 4 Nitrophenylsulfonyl Piperidin 4 Ol

Advanced Spectroscopic Techniques for Structural Assignment

An extensive review of scientific literature and spectral databases did not yield specific, publicly available experimental data for the advanced spectroscopic characterization of 1-(4-Nitrophenyl)-4-piperidinol. As such, detailed analyses for the following techniques, including data tables of chemical shifts, vibrational frequencies, mass-to-charge ratios, and absorption maxima, could not be compiled.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HSQC, HMBC)

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for 1-(4-Nitrophenyl)-4-piperidinol are not available in the surveyed literature. 2D NMR spectral data (COSY, HSQC, HMBC) that would definitively establish the connectivity of the proton and carbon skeletons have also not been publicly reported.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed FT-IR spectroscopic data, which would identify the characteristic vibrational frequencies for the functional groups present in 1-(4-Nitrophenyl)-4-piperidinol (such as O-H, C-N, N-O, and C-H bonds), is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula is established as C₁₁H₁₄N₂O₃ from crystallographic data, specific high-resolution mass spectrometry data to confirm this and to analyze the compound's fragmentation patterns under mass spectrometric conditions have not been found in the available literature.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Experimental UV-Vis spectroscopic data, which would characterize the electronic transitions within the 4-nitrophenyl chromophore of the molecule, is not publicly reported.

Solid-State Structural Analysis by X-ray Crystallography

The definitive solid-state structure of 1-(4-Nitrophenyl)-4-piperidinol was determined by single-crystal X-ray diffraction, as reported in Acta Crystallographica Section C: Crystal Structure Communications in 1996. researchgate.net This analysis provides precise information about the molecular geometry and conformation in the crystalline state.

Determination of Molecular Conformation and Geometry (e.g., Piperidine (B6355638) Ring Conformation)

The crystallographic study reveals that the piperidinol ring adopts a chair conformation. researchgate.net This is a common, low-energy conformation for six-membered saturated rings. In this arrangement, the substituents on the ring can occupy either axial or equatorial positions. The study also notes that the C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system. researchgate.net The molecular stacking in the crystal lattice is influenced by hydrogen bonding between the hydroxyl group of the piperidinol ring and the nitro group of a neighboring molecule. researchgate.net

The study established the following crystallographic parameters for 1-(4-Nitrophenyl)-4-piperidinol:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.232 (2) |

| b (Å) | 11.599 (3) |

| c (Å) | 12.996 (4) |

| β (°) | 105.85 (2) |

| V (ų) | 1193.8 |

| Z | 4 |

Detailed atomic coordinates, bond lengths, and bond angles are contained within the full crystallographic information file associated with the primary publication. researchgate.net

Analysis of Intramolecular Bonding Parameters and Torsional Angles

A definitive analysis of the intramolecular bonding parameters, including specific bond lengths and angles for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol, is not possible without experimental crystallographic data. Similarly, the torsional angles, which describe the conformation of the piperidine ring and the orientation of the nitrophenylsulfonyl and hydroxyl groups, remain undetermined.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Without crystal structure data, a detailed elucidation of the intermolecular interactions, such as hydrogen bonding, and the resulting crystal packing motifs for this compound cannot be provided. The specific patterns of how these molecules arrange themselves in a solid state are unknown.

Theoretical and Computational Studies of 1 4 Nitrophenylsulfonyl Piperidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol would involve several key analyses.

Ground State Geometry Optimization and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring that can adopt different conformations (such as chair, boat, or twist-boat), a conformational analysis is crucial to identify the global minimum energy structure.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are most involved in electronic transitions and chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack, providing insights into its reactivity and intermolecular interactions, such as hydrogen bonding. Typically, the oxygen atoms of the nitro and sulfonyl groups, as well as the hydroxyl group, would be expected to be electron-rich, while the hydrogen atoms and the region around the nitro group might be electron-deficient.

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, one can confirm the molecular structure and the accuracy of the computational method. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds. For this compound, this analysis would help in assigning the characteristic vibrational frequencies for the sulfonyl, nitro, hydroxyl, and piperidine groups.

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to characterize the nature of chemical bonds and noncovalent interactions. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the electron density, its Laplacian, and the energy densities), QTAIM can classify interactions as covalent, ionic, or hydrogen bonds. A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule and any intramolecular hydrogen bonds.

Noncovalent Interaction (NCI) Plot Analysis for Weak Interactions

Noncovalent Interaction (NCI) plot analysis is a visualization technique that reveals the presence and nature of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in real space. These interactions are crucial for understanding molecular packing in crystals and interactions with biological targets. An NCI plot for this compound would map out the regions of weak attractive and repulsive interactions within the molecule, providing a more complete picture of its chemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to calculate nuclear magnetic resonance (NMR) chemical shifts and electronic (UV-Vis) transitions, respectively. These computational approaches provide valuable insights into the molecule's electronic structure and can aid in the interpretation of experimental spectra.

Predicted NMR Chemical Shifts

The prediction of NMR chemical shifts is a common application of quantum chemical calculations. For organic molecules, the DFT method, particularly using functionals like B3LYP with a basis set such as 6-311++G(d,p), has been shown to provide computed spectroscopic data that are in good agreement with experimental findings. nih.gov

While specific computational studies on this compound are not extensively documented in publicly available literature, predictions can be extrapolated from studies on analogous structures, such as other 4-nitrophenyl sulfonamides and piperidine derivatives. nih.govresearchgate.net

For the 4-nitrophenylsulfonyl moiety, the aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum. nih.gov The protons ortho to the sulfonyl group are typically shifted further downfield compared to the meta protons due to the electron-withdrawing nature of the sulfonyl group. Similarly, the carbon signals in the ¹³C NMR spectrum for this moiety would be influenced by the nitro and sulfonyl substituents. nih.gov

The piperidin-4-ol portion of the molecule would exhibit characteristic signals for the axial and equatorial protons. The chemical shifts of the piperidine ring protons and carbons are sensitive to the conformation of the ring, which is typically a chair conformation. researchgate.net The presence of the bulky nitrophenylsulfonyl group on the nitrogen atom would influence the shielding of the adjacent protons.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for the key structural units of this compound, based on computational studies of similar compounds. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) This table is illustrative and based on computational data for analogous structures.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl (ortho to SO₂) | 8.0 - 8.4 |

| Phenyl (meta to SO₂) | 7.8 - 8.2 |

| Piperidine (C2/C6 - axial) | 3.6 - 4.0 |

| Piperidine (C2/C6 - equatorial) | 2.8 - 3.2 |

| Piperidine (C3/C5 - axial) | 1.8 - 2.2 |

| Piperidine (C3/C5 - equatorial) | 1.4 - 1.8 |

| Piperidine (C4-H) | 3.5 - 3.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) This table is illustrative and based on computational data for analogous structures.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl (C-SO₂) | 140 - 145 |

| Phenyl (C-NO₂) | 148 - 152 |

| Phenyl (ortho to SO₂) | 128 - 132 |

| Phenyl (meta to SO₂) | 124 - 128 |

| Piperidine (C2/C6) | 45 - 50 |

| Piperidine (C3/C5) | 30 - 35 |

Predicted UV-Vis Transitions

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using TD-DFT calculations. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the 4-nitrophenyl group. The presence of the electron-withdrawing nitro and sulfonyl groups on the phenyl ring would likely result in absorption bands in the UV region. The calculations typically involve determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the HOMO-LUMO transition is often the most significant for the main absorption band. nih.gov

For a molecule with a nitrophenyl group, π → π* transitions are expected. A computational study on a similar structure, 4-hydroxypiperidine, using TD-DFT has shown that such calculations can complement experimental findings. nih.gov Based on data from related aromatic sulfonamides, one could anticipate significant UV absorption bands.

Table 3: Predicted UV-Vis Transitions This table is illustrative and based on computational data for analogous structures.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | ~260 - 280 | > 0.1 |

It is important to note that the accuracy of these theoretical predictions is dependent on the level of theory, the basis set employed, and the inclusion of solvent effects in the computational model. researchgate.net Experimental validation is crucial for confirming these theoretical findings.

Structure Activity Relationship Sar Investigations of 1 4 Nitrophenylsulfonyl Piperidin 4 Ol and Its Analogues

Systematic Modification of the 4-Nitrophenylsulfonyl Moiety and its Impact on Bioactivity

The 4-nitrophenylsulfonyl group is a critical component of the scaffold, significantly influencing the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. Modifications to this moiety, such as altering the position or nature of the substituents on the phenyl ring, have been shown to have a profound impact on bioactivity.

Research into a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids as potential anti-mycobacterial agents provides valuable insights. researchgate.net In this study, the position of the nitro group on the benzenesulfonamide (B165840) portion was varied to investigate its effect on activity against Mycobacterium tuberculosis. The results demonstrated that the presence and position of electron-withdrawing nitro groups are crucial for potency. researchgate.net

Specifically, analogues featuring a 2,4-dinitrobenzenesulfonamide (B1250028) moiety displayed significantly higher activity than those with either 2-nitro or 4-nitro substitutions alone. researchgate.net This suggests that increasing the electron-withdrawing nature of the aromatic ring enhances the compound's interaction with its molecular target. The 2,4-dinitro analogues were consistently the most potent compounds in the series, highlighting the importance of this specific substitution pattern for achieving strong antimycobacterial effects. researchgate.net

| Compound ID | Substitution on Phenylsulfonyl Ring | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| Analogue Series 1 | 2,4-Dinitro | 0.78 - 3.125 |

| Analogue Series 2 | 2-Nitro | 6.25 - >25 |

| Analogue Series 3 | 4-Nitro | 6.25 - >25 |

Exploration of Substituent Effects on the Piperidine (B6355638) Ring at C4 and Other Positions

The piperidine ring serves as a versatile scaffold in drug design, and substitutions on this ring can influence a compound's conformation, lipophilicity, and ability to form key interactions with a target receptor. The C4 position, bearing the hydroxyl group in the parent compound, is a particularly important site for modification.

Stereochemical Influence on Biological Receptor Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological receptor recognition. Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecific binding, meaning they interact differently with different enantiomers or diastereomers of a drug molecule.

The significance of stereochemistry is clearly demonstrated in the development of piperidinol analogues with anti-tuberculosis activity. jbclinpharm.org In this research, enantiomerically pure building blocks, (S)-(+)-epichlorohydrin and (R)-(-)-epichlorohydrin, were used to synthesize distinct stereoisomers of the final compounds. The subsequent biological evaluation revealed a significant difference in activity between the enantiomers. jbclinpharm.org

For example, the (S)-enantiomer of a specific analogue showed potent activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL. In contrast, its corresponding (R)-enantiomer was significantly less active, with an MIC of 12.5 μg/mL. This 16-fold difference in potency underscores the critical importance of the specific 3D orientation of the hydroxypropyl side chain for effective interaction with the biological target. jbclinpharm.org

| Compound ID | Stereochemistry | MIC (μg/mL) against M. tuberculosis |

|---|---|---|

| Analogue 4m | (S)-enantiomer | 0.78 |

| Analogue 4n | (R)-enantiomer | 12.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new or untested compounds. researchgate.net QSAR studies are invaluable for rational drug design, helping to prioritize the synthesis of compounds with the highest predicted potency.

QSAR models can range from 2D-QSAR, which uses descriptors based on the 2D structure, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D conformation of molecules and their interaction fields (steric, electrostatic, hydrophobic). eurekaselect.comresearchgate.net

A QSAR study on a series of piperidine sulfonamide aryl hydroxamic acid analogues, which share the arylsulfonylpiperidine core, was conducted to understand their activity as matrix metalloproteinase (MMP) inhibitors. The analysis revealed that the inhibitory potencies against both MMP-2 and MMP-13 were significantly correlated with the hydrophobic properties of the molecules. nih.gov This suggests that hydrophobic interactions play a dominant role in the binding of these compounds to the active site of these enzymes. nih.gov Such insights are crucial for designing new analogues, indicating that modifications increasing hydrophobicity in key regions could lead to enhanced inhibitory activity.

The robustness of a QSAR model is assessed through statistical validation, using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov A statistically significant model can then be used not only to predict activity but also to provide a deeper understanding of the molecular features that are essential for the desired biological effect. nih.gov

Biological Activity and Mechanistic Studies in Vitro

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Urease, α-Glucosidase)

In Vitro Assay Development and Execution

To assess the enzyme inhibitory potential of 1-(4-Nitrophenylsulfonyl)piperidin-4-ol derivatives, established in vitro assays are utilized. For instance, acetylcholinesterase (AChE) inhibition is commonly measured using a spectrophotometric method that detects the product of the enzymatic reaction. Similarly, the inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, is determined by monitoring the enzymatic hydrolysis of a substrate. nih.gov

Determination of Inhibition Constants (IC50, Ki) and Mechanistic Classification

Studies on derivatives of 1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have demonstrated their potential as enzyme inhibitors. For example, certain compounds within this class have been identified as potent inhibitors of the AChE enzyme. researchgate.net The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Further kinetic studies are performed to classify the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

| Compound Class | Target Enzyme | Inhibition Data | Reference |

| 1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole derivatives | Acetylcholinesterase (AChE) | Potent Inhibition | researchgate.net |

| 1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole derivatives | Urease | Significant Inhibition | researchgate.net |

| Indol-Fused Pyrano[2,3-D]Pyrimidine Compounds | α-Glucosidase | Substantial Inhibitory Activity | nih.gov |

| 1,3,4-Thiadiazole Derivatives | α-Glucosidase | Significant Inhibitory Activity | nih.gov |

| 4-(dimethylaminoalkyl)piperazine inhibitors | α-Glucosidase | Potent, Noncompetitive Inhibition | researchgate.net |

Antimicrobial Activity Assessment (in vitro against bacterial and fungal strains)

The antimicrobial properties of piperidine (B6355638) derivatives have been investigated against various pathogens. biomedpharmajournal.orgacademicjournals.orgresearchgate.netresearchgate.net In vitro screening of these compounds is typically performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is determined to quantify the antimicrobial efficacy. Some piperidin-4-one derivatives have shown notable activity against bacterial strains like Bacillus subtilis and fungal species such as Candida albicans. researchgate.net

Investigation of Specific Biological Mechanisms (e.g., Anti-Apoptotic Effects)

Piperidine and its derivatives have been reported to influence various cellular pathways, including apoptosis (programmed cell death). nih.gov The anti-apoptotic effects of these compounds are investigated by treating cell cultures with an apoptosis-inducing agent in the presence and absence of the test compound. The extent of apoptosis is then measured using techniques such as flow cytometry or by assessing the activity of key apoptotic proteins like caspases. For example, some piperidine derivatives have been shown to exert cytotoxic effects on cancer cells by upregulating pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Molecular Modeling and Docking Studies with Biological Targets

Prediction of Binding Modes and Affinities with Target Proteins

To elucidate the molecular basis of the observed biological activities, computational methods such as molecular docking are employed. nih.govresearchgate.net These studies predict how a ligand (in this case, a derivative of this compound) binds to the active site of a target protein. By analyzing the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the structure-activity relationships and the mechanism of action at a molecular level. For instance, docking studies with derivatives of 1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have helped to understand their binding modes within the active sites of acetylcholinesterase and urease. researchgate.net These computational predictions often correlate well with the experimentally determined inhibitory activities.

Identification of Key Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The sulfonamide group is a key pharmacophore known to participate in significant hydrogen bonding. mdpi.com The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. These interactions are frequently observed in the active sites of various enzymes, such as carbonic anhydrases, where the sulfonamide moiety coordinates with a zinc ion and forms hydrogen bonds with active site residues like Thr199. mdpi.com

The 4-nitrophenyl group introduces both polar and hydrophobic characteristics. The nitro group's oxygen atoms are potential hydrogen bond acceptors. The phenyl ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in a binding pocket, such as leucine, valine, and phenylalanine. mdpi.comnih.gov These hydrophobic interactions are a major driving force for protein folding and ligand binding, contributing significantly to the stability of the protein-ligand complex. muni.cz The removal of hydrophobic side-chains from contact with the aqueous solvent is energetically favorable and helps to maintain the folded structure of the protein. muni.cz

The piperidin-4-ol moiety also offers multiple points of interaction. The hydroxyl group on the piperidine ring is a classic hydrogen bond donor and acceptor. The piperidine ring itself, being a saturated heterocycle, can adopt a chair conformation, allowing its substituents to be positioned in either axial or equatorial orientations for optimal interaction with the protein surface. The aliphatic nature of the piperidine core allows it to participate in van der Waals and hydrophobic interactions within the binding site. nih.govacs.org

A hypothetical binding scenario for this compound within a protein's active site could involve the sulfonamide oxygens and the piperidinol hydroxyl group forming a network of hydrogen bonds with polar residues. Simultaneously, the nitrophenyl and piperidine rings could be buried in hydrophobic pockets, stabilized by interactions with nonpolar residues. The specific geometry and nature of these interactions would ultimately depend on the topology and amino acid composition of the particular protein's binding site.

Table 1: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |

| 4-Nitrophenyl | Hydrophobic, π-π stacking | Phe, Tyr, Trp, Leu, Val, Ile |

| Nitro Group | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Sulfonyl Group | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Arg, Lys |

| Sulfonamide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Piperidine Ring | Hydrophobic, van der Waals | Ala, Val, Leu, Ile |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Glu, His |

Molecular Dynamics Simulations to Elucidate Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biomolecular systems at an atomic level. nih.govresearchgate.net While specific MD simulation studies for this compound are not publicly available, the methodology is widely applied to understand the stability of protein-ligand complexes, conformational changes, and the energetics of binding for related sulfonamide and piperidine derivatives. tandfonline.combenthamdirect.com

An MD simulation of this compound bound to a hypothetical protein target would typically involve several steps. Initially, a starting structure of the protein-ligand complex would be generated, often through molecular docking. nih.gov This complex would then be placed in a simulated physiological environment, including water molecules and ions, and subjected to a set of physical laws governing the interactions between atoms (a force field). nih.gov

Furthermore, MD simulations can reveal dynamic phenomena that are not apparent from static structures. The flexibility of the ligand and the protein's binding pocket can be assessed through the analysis of root-mean-square fluctuations (RMSF) of atomic positions. researchgate.net These simulations can also identify conformational changes in the protein upon ligand binding, which can be crucial for understanding the mechanism of action, such as allosteric modulation. tandfonline.com

Table 2: Key Parameters Analyzed in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Stability of the protein-ligand complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Persistence and strength of specific hydrogen bonds. |

| Radius of Gyration (Rg) | Compactness of the protein structure. |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the ligand and protein to the solvent. |

| Binding Free Energy (e.g., MM-PBSA) | Estimation of binding affinity and contributing energy components. |

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenylsulfonyl)piperidin-4-ol?

The synthesis typically involves nucleophilic substitution between 4-nitrophenylsulfonyl chloride and piperidin-4-ol. Reaction conditions (e.g., solvent, temperature, and catalyst) are optimized for yield and purity. For example, dichloromethane or THF as solvents with a base like triethylamine facilitates sulfonylation . Industrial methods scale this process with continuous flow systems to enhance efficiency .

Q. How is the compound purified post-synthesis?

Purification often employs recrystallization from ethanol or chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Purity is confirmed via HPLC (>98%) and spectroscopic methods (NMR, IR) .

Q. What spectroscopic techniques characterize this compound?

- NMR : Distinct signals for sulfonyl-attached aromatic protons (~δ 8.2–8.4 ppm) and piperidine protons (δ 1.5–3.5 ppm).

- IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Q. Why is the nitro group critical for this compound’s reactivity?

The electron-withdrawing nitro group stabilizes the sulfonyl moiety, enhancing its leaving-group ability in substitution reactions. This property is exploited in synthesizing derivatives for biological screening .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays involving this compound be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Methodological adjustments include:

- Using isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Performing kinetic studies to differentiate competitive vs. non-competitive inhibition . Comparative analysis with analogs (e.g., chloro or fluoro substituents) clarifies structure-activity relationships (SAR) .

Q. What strategies optimize the nitro-to-amine reduction step in derivative synthesis?

Catalytic hydrogenation (H₂/Pd-C) under mild conditions (25°C, 1 atm) selectively reduces the nitro group to amine without affecting the sulfonyl group. Alternative methods (e.g., NaBH₄/CuCl₂) may require rigorous optimization to avoid over-reduction .

Q. How does computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal binding modes with receptors like CCR5 or enzymes. The sulfonyl group forms hydrogen bonds with active-site residues, while the nitro group influences electrostatic interactions . Validation via mutagenesis studies (e.g., Ala-scanning) confirms predicted binding hotspots .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Racemization risks arise during sulfonylation at elevated temperatures. Mitigation strategies include:

- Using chiral auxiliaries or asymmetric catalysis.

- Monitoring enantiomeric excess (ee) via chiral HPLC during process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.